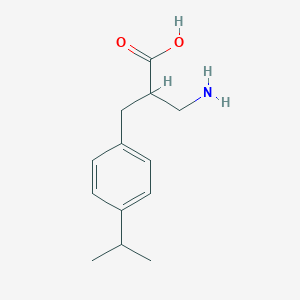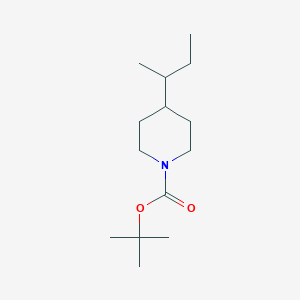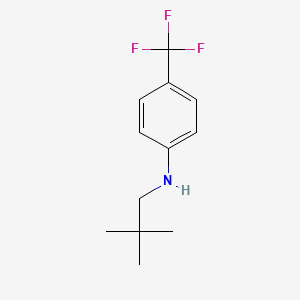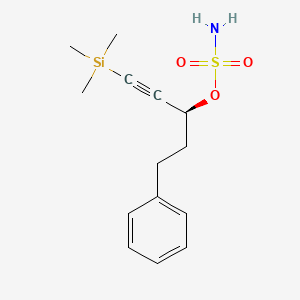![molecular formula C13H18O3S B12610669 Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- CAS No. 648957-02-2](/img/structure/B12610669.png)
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- is an organic compound with a complex structure that includes a benzaldehyde core substituted with methoxy and thioether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- typically involves the introduction of methoxy and thioether groups onto a benzaldehyde core. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with an appropriate thioether reagent under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and thioether groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and thioether groups can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 2,5-dimethoxy-: Lacks the thioether group, which can significantly alter its chemical properties and reactivity.
Benzaldehyde, 2,4-dimethoxy-: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,5-Dimethyl-4-methoxybenzaldehyde: Contains methyl groups instead of the thioether group, resulting in different chemical behavior.
Uniqueness
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- is unique due to the presence of both methoxy and thioether groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
648957-02-2 |
|---|---|
Fórmula molecular |
C13H18O3S |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
2,5-dimethoxy-4-(2-methylpropylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C13H18O3S/c1-9(2)8-17-13-6-11(15-3)10(7-14)5-12(13)16-4/h5-7,9H,8H2,1-4H3 |
Clave InChI |
SRTRFYNQJCAZKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC1=C(C=C(C(=C1)OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)




![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)




![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
